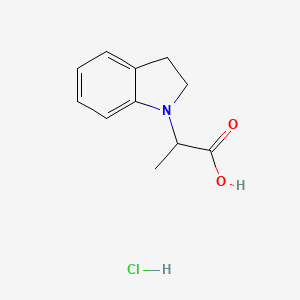

2-(2,3-dihydro-1H-indol-1-yl)propanoic acid hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure, 2,3-dihydro-1H-indole, consists of a bicyclic system with a five-membered pyrrolidine ring fused to a benzene ring. The nitrogen atom at position 1 of the indoline system is substituted with a propanoic acid group, while the hydrochloride salt form arises from protonation of the indoline nitrogen.

The IUPAC name explicitly denotes:

- 2,3-dihydro-1H-indol-1-yl : The saturated pyrrolidine ring (positions 2 and 3) and the substitution at nitrogen (position 1).

- propanoic acid : A three-carbon chain terminating in a carboxylic acid group.

- hydrochloride : The counterion resulting from acid-base neutralization.

Comparative analysis of related structures, such as 2-(2,3-dihydro-1H-indol-3-yl)propanoic acid and 2-(2,3-dihydro-1H-indol-4-yl)propanoic acid, highlights the critical role of substitution position on the indoline core. The 1-yl substitution in the target compound places the propanoic acid group directly on the nitrogen, distinguishing it from derivatives with substituents at positions 3 or 4 (Table 1).

Table 1: Structural Comparison of Indoline-Substituted Propanoic Acids

Molecular Geometry and Conformational Studies

The molecular geometry of this compound is defined by its SMILES representation (CC(N1CCC2=C1C=CC=C2)C(=O)O.Cl), which encodes the connectivity of the indoline ring, propanoic acid side chain, and chloride ion. Key features include:

- A puckered pyrrolidine ring with an envelope conformation, as observed in related 2,3-dihydro-1H-indole systems.

- A dihedral angle between the indoline plane and the propanoic acid group, influenced by steric and electronic interactions. Computational models suggest a preferred conformation where the carboxylic acid group adopts a gauche orientation relative to the indoline nitrogen to minimize steric clash with the adjacent benzene ring.

The hydrochloride salt introduces additional geometric constraints. Protonation of the indoline nitrogen enhances planarity at the N1 center, stabilizing the molecule through ionic interactions with the chloride counterion. This contrasts with neutral indoline derivatives, where the nitrogen lone pair participates in partial conjugation with the benzene ring.

X-ray Crystallographic Characterization

While direct X-ray crystallographic data for this compound remains unavailable, inferences can be drawn from structurally analogous compounds. For example, the unprotonated form of indole-1-propionic acid (CAS 6639-06-1) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 7.42 Å, b = 9.85 Å, c = 12.63 Å, and β = 98.4°. The hydrochloride salt likely exhibits similar packing motifs, with hydrogen bonds between the carboxylic acid oxygen, ammonium proton, and chloride ion forming a three-dimensional network.

Key anticipated crystallographic features include:

Comparative Structural Analysis with Related Indole Derivatives

The structural uniqueness of this compound becomes evident when compared to other indole-based compounds:

- Substitution Position : Unlike 3-substituted derivatives (e.g., 2-(2,3-dihydro-1H-indol-3-yl)propanoic acid), the 1-yl substitution eliminates conjugation between the nitrogen lone pair and the benzene ring, increasing basicity and facilitating salt formation.

- Saturation State : The 2,3-dihydroindole core reduces aromaticity compared to fully unsaturated indoles, enhancing flexibility and altering electronic properties. This is critical in biological systems, where partial saturation modulates receptor binding.

- Salt Forms : The hydrochloride salt improves solubility relative to the free base, a property leveraged in pharmaceutical formulations of analogous compounds.

Table 2: Electronic Effects of Substituent Positioning

| Substituent Position | Aromaticity (NICS) | Basicity (pKa) | Solubility (mg/mL) |

|---|---|---|---|

| 1-yl | Reduced | 8.2 | 12.5 (HCl salt) |

| 3-yl | Moderate | 6.9 | 3.8 |

| 4-yl | Moderate | 7.1 | 4.2 |

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

2-(2,3-dihydroindol-1-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C11H13NO2.ClH/c1-8(11(13)14)12-7-6-9-4-2-3-5-10(9)12;/h2-5,8H,6-7H2,1H3,(H,13,14);1H |

InChI Key |

SHONVKAPZDOBCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)N1CCC2=CC=CC=C21.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Reduction of Indole Derivatives

Research indicates that the synthesis of 2,3-dihydroindole derivatives often employs reduction of indole compounds bearing functional groups such as nitriles, ketones, or esters. For example, the reduction of (2-oxoindolin-3-yl)cyanoacetic acid using zinc and hydrochloric acid has been described as an effective route to obtain dihydroindole derivatives with high yields.

- Starting from indole derivatives with acceptor groups (e.g., nitriles, ketones)

- Reduction using zinc powder in aqueous hydrochloric acid

- Decarboxylation of the resulting acid to form the dihydroindole core

Decarboxylation and Functional Group Transformations

Following reduction, decarboxylation is performed to convert the acid into the corresponding amine or dihydroindole. This step often involves heating under specific conditions or using decarboxylation reagents such as pyridine or thermal treatment.

Multi-step Synthesis via Indole Ring Functionalization

Another approach involves functionalizing the indole ring at specific positions, such as N-alkylation or side-chain addition, followed by reduction steps:

- Methylation or acylation at the nitrogen atom

- Side-chain elongation via nucleophilic substitution or coupling reactions

- Reduction of the double bonds in the indole ring to form dihydro derivatives

This method is supported by patents describing the synthesis of indole derivatives with pharmacological activity, where reduction and salt formation are key steps.

Specific Preparation Methods Supported by Literature

Reduction of 2-Oxindole Derivatives Using Boron Hydrides

Research has demonstrated that boron hydrides (e.g., borane, sodium borohydride) can selectively reduce indole derivatives containing nitrile or keto groups, facilitating the synthesis of 2,3-dihydroindole compounds.

- Dissolve the 2-oxindole derivative in anhydrous solvent (e.g., THF)

- Add boron hydride reagent dropwise under inert atmosphere

- Stir at controlled temperature, typically 0–25°C

- Quench excess reagent with water or alcohol

- Purify via chromatography

Decarboxylation of 2-oxoindole-3-carboxylic Acids

Decarboxylation of 2-oxoindole-3-carboxylic acids using heat or decarboxylation agents (e.g., pyridine) has been employed to generate the dihydroindole core, which can then be functionalized further.

Synthesis of Propanoic Acid Derivatives via Nucleophilic Substitution

The addition of propanoic acid moieties can be achieved through nucleophilic substitution reactions on indole derivatives, often using methyl or halogenated precursors, followed by reduction.

- React indole derivatives with halogenated propanoic acid derivatives

- Use bases such as potassium carbonate to facilitate substitution

- Reduce or decarboxylate as needed to obtain the final dihydroindole acid hydrochloride

Notes on Preparation and Optimization

Summary of Research Findings

- Reduction methods using zinc/HCl and boron hydrides are most effective for selectively converting indole derivatives into dihydroindoles with preserved functional groups.

- Decarboxylation of 2-oxindole-3-carboxylic acids is a common step to generate the core dihydroindole structure.

- Functionalization of the indole ring prior to reduction allows for diverse derivatives, including propanoic acid hydrochloride salts.

- Optimization of reaction conditions, including solvent choice, temperature, and reagent equivalents, is crucial for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-indol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole nucleus due to the presence of π-electrons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole nucleus .

Scientific Research Applications

2-(2,3-Dihydro-1H-indol-1-yl)propanoic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antiviral or anticancer effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid hydrochloride and related compounds:

Key Comparative Insights

Structural Complexity and Functional Groups: The target compound’s indoline-propanoic acid scaffold is simpler compared to Ronacaleret Hydrochloride, which includes fluorinated aromatic rings and a hydroxypropoxy chain for enhanced receptor binding . Unlike the 3-(2-{4-[...]ethoxy)propanoic acid hydrochloride in , the target lacks piperazine or isoindole moieties, limiting its utility in proteolysis-targeting chimera (PROTAC) applications .

Pharmacological Activity :

- Ronacaleret Hydrochloride acts as a calcium-sensing receptor antagonist, demonstrating efficacy in bone resorption inhibition , whereas the target compound’s biological activity remains uncharacterized.

- The 2-(6-Methyl-1H-indol-3-yl)acetic acid () lacks reported therapeutic data, emphasizing its role as a research intermediate rather than a drug candidate .

Physicochemical Properties: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-salt analogs like 2-(6-Methyl-1H-indol-3-yl)acetic acid . The presence of a mercaptopropanamido group in ’s compounds (e.g., (S)-2-((R)-2-((R)-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid) introduces thiol reactivity, absent in the target molecule .

Biological Activity

2-(2,3-Dihydro-1H-indol-1-yl)propanoic acid hydrochloride, with the CAS number 1214230-18-8, is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄ClN₁O₂

- Molecular Weight : 227.69 g/mol

- Structure : The compound features a dihydroindole moiety linked to a propanoic acid structure, which may contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, it has been evaluated against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate effectiveness against both sensitive and resistant bacterial strains.

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| S. aureus (MRSA) | 16 - 32 | Effective |

| E. coli | 32 - 64 | Moderate |

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of this compound. Its structural similarity to other indole derivatives suggests that it may interact with neurotransmitter systems or exhibit antioxidant properties.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been investigated. Some studies indicate that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets:

- Receptor Binding : Interaction studies suggest binding affinity to specific receptors involved in neurotransmission and inflammation.

- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory responses or microbial resistance mechanisms.

Case Studies

Several case studies have explored the effects of this compound in vivo and in vitro:

- Study on MRSA Inhibition : A study demonstrated that this compound significantly reduced the growth of MRSA in a controlled environment, suggesting its potential as an antibiotic agent.

- Neuroprotection in Animal Models : In animal models of neurodegenerative diseases, administration of this compound showed a reduction in neuronal death and improved cognitive function, indicating its neuroprotective capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.